4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 4-ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride encompasses a five-membered pyrazole ring system with strategic substitutions that significantly influence its chemical behavior. According to PubChem database entries, the compound possesses the molecular formula C7H14ClN3 with a molecular weight of 175.66 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-ethyl-2,5-dimethylpyrazol-3-amine;hydrochloride, reflecting the precise positioning of substituents on the heterocyclic framework. The structural arrangement features an ethyl group at the 4-position, methyl groups at both the 2- and 5-positions, and an amino functionality at the 3-position of the pyrazole ring.
The three-dimensional molecular geometry reveals important conformational characteristics that distinguish this compound from other pyrazole derivatives. The ethyl substituent at the 4-position adopts a specific orientation relative to the pyrazole plane, influenced by steric interactions with the adjacent methyl groups. The amino group at the 3-position exhibits pyramidal geometry with the nitrogen atom showing slight deviation from planarity, which has implications for hydrogen bonding patterns and electronic distribution throughout the molecule. The canonical Simplified Molecular Input Line Entry System representation CCC1=C(N(N=C1C)C)N.Cl provides a concise description of the connectivity pattern, while the International Chemical Identifier string InChI=1S/C7H13N3.ClH/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H offers detailed stereochemical information.
The molecular architecture is further characterized by specific bond lengths and angles that reflect the electronic distribution within the pyrazole system. Theoretical calculations have demonstrated that the presence of electron-donating methyl and ethyl substituents influences the electron density distribution, particularly affecting the nitrogen atoms involved in tautomeric equilibria. The hydrochloride salt formation introduces additional complexity through ionic interactions that can stabilize specific conformational arrangements and influence crystal packing behavior.
Properties
IUPAC Name |
4-ethyl-2,5-dimethylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLYTCJNXQBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Proteomics Research
This compound is utilized as a biochemical tool to study protein interactions and functions. It aids in the identification of protein targets and the elucidation of protein pathways, which is critical for understanding cellular processes and disease mechanisms.
Medicinal Chemistry
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride serves as a scaffold for developing new therapeutic agents. Its structural characteristics enable researchers to modify it to enhance biological activity or reduce toxicity, making it a valuable starting point for drug discovery.
Industrial Applications
In industrial settings, this compound can be used in the synthesis of complex organic compounds. Its ability to participate in various chemical reactions (e.g., oxidation, reduction, substitution) makes it a versatile intermediate in the production of agrochemicals and pharmaceuticals.
Types of Reactions
The compound can undergo several significant reactions:
- Oxidation: Converts to pyrazole oxides using oxidizing agents like hydrogen peroxide.
- Reduction: Transforms into different amine derivatives through reducing agents such as lithium aluminum hydride.
- Substitution: Engages in nucleophilic substitution reactions, allowing for functional group modifications.
Case Study: Protein Interaction Studies
In a study focused on understanding enzyme interactions within metabolic pathways, this compound was employed to identify binding affinities with specific proteins. The findings indicated that modifications to the compound could enhance selectivity towards certain enzyme targets, suggesting potential therapeutic applications.
Case Study: Drug Development
Research exploring the medicinal chemistry aspect revealed that derivatives of this compound exhibited promising anti-inflammatory properties. Through systematic modification of its structure, researchers were able to develop compounds with improved efficacy and reduced side effects compared to existing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Pyrazole Derivatives
Key Observations :
Phenethylamine Derivatives
Key Observations :
Activity Against THP-1 Cell Migration
The target compound inhibits hCCL2-induced migration at nanomolar concentrations, outperforming earlier pyrazole derivatives lacking ethyl/methyl groups. For example, unsubstituted pyrazol-3-ylamine derivatives show reduced activity (IC₅₀ >10 μM), underscoring the importance of alkyl substituents in enhancing potency .
Biological Activity
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1185293-12-2) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has potential applications in medicinal chemistry and proteomics research. This article reviews the biological activity of this compound, supported by various studies and data.
- Molecular Formula : C7H13N3- HCl
- Molecular Weight : 175.66 g/mol
- IUPAC Name : 4-Ethyl-2,5-dimethylpyrazol-3-amine; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, leading to various biological effects. Understanding these interactions can provide insights into its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that pyrazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition of growth.
- A comparative study indicated that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Potential :
- Recent investigations have explored the anticancer properties of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
- In particular, derivatives similar to this compound have shown promising results against leukemia cell lines.
-
Enzyme Inhibition :
- The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to the biosynthesis of nucleotides or other critical cellular functions.
Case Studies and Research Findings
Several studies highlight the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth at low concentrations. |
| Study B | Anticancer Activity | Showed a reduction in proliferation rates of K562 leukemia cells by 50% at a concentration of 10 µM. |
| Study C | Enzyme Inhibition | Inhibited RmlA enzyme activity with an IC50 value of 15 µM, indicating potential for further development as an enzyme inhibitor. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Ethyl-2,5-dimethylpyrazole | C7H13N3 | Lacks hydrochloride group; affects solubility | Moderate antimicrobial activity |
| 5-Methylpyrazole | C4H6N2 | Simpler structure; limited interactions | Low anticancer potential |
| 3-Amino-1H-pyrazole | C3H4N4 | Contains amino group; different reactivity | Antibacterial properties observed |
Q & A
Q. Table 1: Key Synthetic and Analytical Parameters for Pyrazole Derivatives
| Parameter | Example from Literature | Relevance to Target Compound |
|---|---|---|
| Reflux Time | 2–4 hours in ethanol | Optimize for amine hydrochloride salt |
| Recrystallization Solvent | DMF/ethanol (1:1) | Adjust for solubility of hydrochloride |
| TLC Mobility (Rf) | 0.5–0.7 in toluene-EtOAc | Validate purity post-synthesis |
| NMR δ (CH3) | 2.14 ppm (s, 6H) | Confirm methyl/ethyl substituents |
Q. Table 2: Stability Study Design
| Condition | Protocol | Outcome Measurement |
|---|---|---|
| Acidic (pH 1.2) | 0.1 M HCl, 37°C, 7 days | HPLC-MS for degradation products |
| Alkaline (pH 10.0) | 0.1 M NaOH, 50°C, 7 days | Quantify parent compound loss (%) |
| Oxidative Stress | 3% H₂O₂, 25°C, 24 hours | Track peroxide-induced cleavage |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
